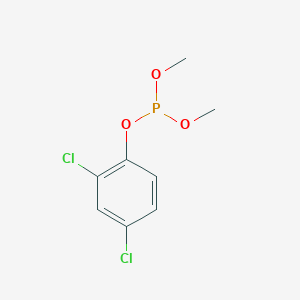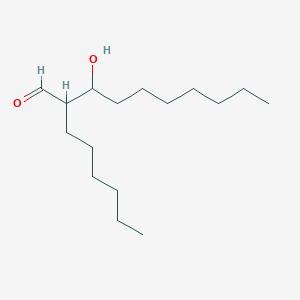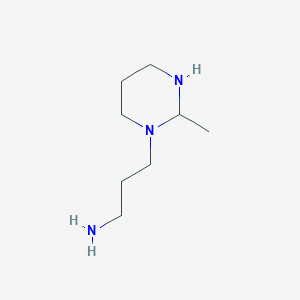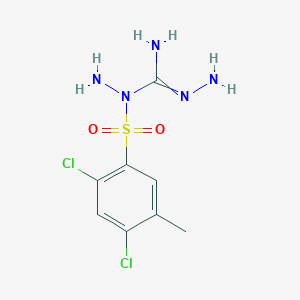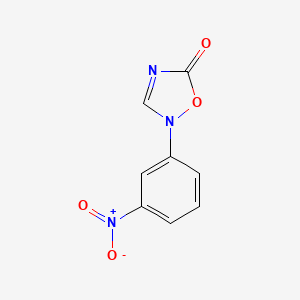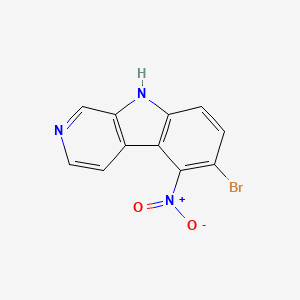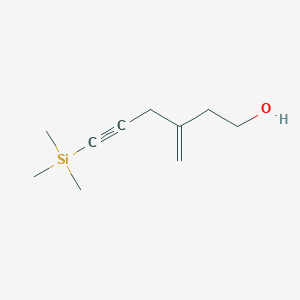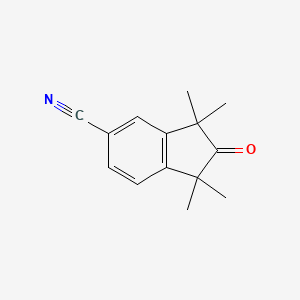
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with a unique structure that includes a carbonitrile group and multiple methyl groups
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves several steps. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a suitable nitrile source under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can affect various cellular pathways and processes, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1,1,3,3-Trimethyl-3-phenylindane: This compound has a phenyl group instead of a carbonitrile group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Propriétés
Numéro CAS |
138350-00-2 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-oxoindene-5-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-13(2)10-6-5-9(8-15)7-11(10)14(3,4)12(13)16/h5-7H,1-4H3 |
Clé InChI |
ZBVFCIKTEDTGNR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)C#N)C(C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


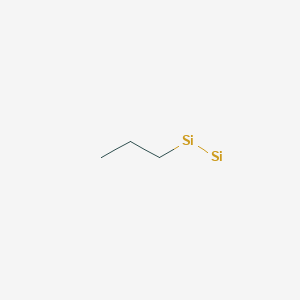
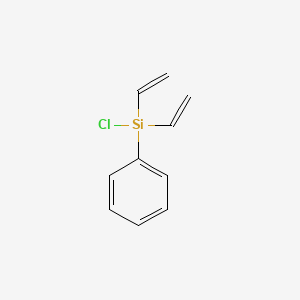
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
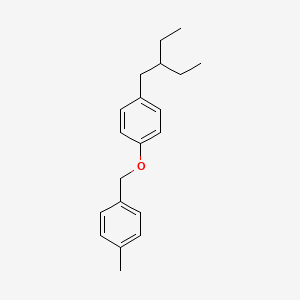
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
